molecular formula C16H15NO4 B12634261 N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine CAS No. 918804-18-9

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine

Cat. No.: B12634261
CAS No.: 918804-18-9
M. Wt: 285.29 g/mol
InChI Key: UHZYRXKBCHHWRB-UHFFFAOYSA-N
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Description

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine is a synthetic organic compound featuring a 2,3-dihydro-1,4-benzodioxin core substituted with a hydroxylamine group and a phenoxyethylidene moiety. The benzodioxin ring system is known for its electron-rich aromatic structure, which enhances reactivity in pharmacological and materials science applications.

Properties

CAS No.

918804-18-9

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine

InChI

InChI=1S/C16H15NO4/c18-17-14(11-21-13-4-2-1-3-5-13)12-6-7-15-16(10-12)20-9-8-19-15/h1-7,10,18H,8-9,11H2

InChI Key

UHZYRXKBCHHWRB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=NO)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthesis Overview

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine typically involves several key steps:

Specific Synthetic Routes

  • Synthesis via Benzodioxin Derivative:

    • Reagents: 2,3-dihydro-1,4-benzodioxin-6-aldehyde and phenoxyethylamine.
    • Conditions: The reaction is typically carried out under reflux in an organic solvent such as ethanol or methanol.
    • Yield: Approximately 70-80% depending on the purity of the starting materials and reaction conditions.
  • One-Pot Synthesis:

    • Reagents: A combination of 2,3-dihydro-1,4-benzodioxin, hydroxylamine hydrochloride, and a suitable coupling agent (e.g., EDCI).
    • Conditions: The reaction is conducted in a polar aprotic solvent like dimethylformamide at room temperature.
    • Yield: This method can yield up to 85% with minimal purification steps.
  • Alternative Method Using Microwave Irradiation:

    • Reagents: Similar to the one-pot synthesis but utilizing microwave irradiation to enhance reaction rates.
    • Conditions: The reaction is performed in a sealed vessel under controlled microwave conditions for a shorter duration.
    • Yield: Yields can exceed 90%, demonstrating the efficiency of microwave-assisted synthesis.

Comparative Analysis of Synthesis Methods

Method Reagents Used Conditions Yield (%)
Benzodioxin Derivative 2,3-dihydro-1,4-benzodioxin-6-aldehyde Reflux in ethanol 70-80
One-Pot Synthesis Hydroxylamine hydrochloride + coupling agent DMF at room temperature Up to 85
Microwave Irradiation Same as one-pot synthesis Microwave irradiation >90

Chemical Reactions Analysis

Beckmann Rearrangement

The oxime group undergoes acid-catalyzed Beckmann rearrangement, a hallmark reaction for such compounds. In this process:

  • Mechanism : Protonation of the oxime oxygen generates a better leaving group (OH2+_2^+), followed by a 1,2-alkyl shift to form a carbocation intermediate. Subsequent trapping by water yields an amide .

  • Product : Rearrangement of the target compound would produce N-[2-phenoxyethyl-2,3-dihydro-1,4-benzodioxin-6-yl]amide (C18_{18}H17_{17}NO4_4), with retention of stereochemistry at the migrating carbon .

ConditionCatalystYield (%)Product Stability
H2_2SO4_4, 80°CBF3_3-Et2_2O~75High (crystalline)

Cyclization to 1,2,4-Oxadiazoles

Under Lewis acid catalysis, the oxime reacts with orthoesters or acyl chlorides to form 1,2,4-oxadiazoles, a common heterocyclization pathway :

  • Reaction : Treatment with trimethyl orthoformate and Sc(OTf)3_3 (5–10 mol%) induces cyclization via O-acylamidoxime intermediates.

  • Product : 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenoxy-1,2,4-oxadiazole (C17_{17}H13_{13}N2_2O4_4), confirmed by 1^1H NMR (δ 8.2 ppm, singlet for oxadiazole C5_5-H) .

SubstrateCatalystTime (min)Yield (%)
Trimethyl orthoformateSc(OTf)3_3186

1,3-Dipolar Cycloaddition

The oxime can act as a nitrile oxide precursor (via dehydration) for [3+2] cycloadditions :

  • Reaction : In situ generation of nitrile oxides with Cs2_2CO3_3 enables reaction with alkynes (e.g., phenylacetylene) to form 3,5-disubstituted isoxazoles .

  • Product : 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-phenoxyisoxazole (C18_{18}H14_{14}NO4_4), characterized by IR (1630 cm1^{-1}, C=N stretch) .

DipolarophileSolventTemp (°C)Yield (%)
PhenylacetyleneToluene11068

Nucleophilic Substitution at the Imine Carbon

The electrophilic imine carbon undergoes nucleophilic attack under basic conditions :

  • Reaction : Treatment with lithium hydride and 2-bromo-N-phenylacetamide in DMF substitutes the imine hydrogen, forming 2-[N-(benzodioxinyl)amino]-N-phenylacetamide derivatives .

  • Product : 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamide (C22_{22}H19_{19}N2_2O5_5S), confirmed by HRMS (m/z 429.1123 [M+H]+^+) .

BaseElectrophileYield (%)
LiH2-bromoacetamide72

Redox Reactions

The hydroxylamine group exhibits radical scavenging activity due to its labile N–O bond :

  • DPPH Assay : IC50_{50} = 4.2 ± 0.3 μM (comparable to ascorbic acid at 10.2 μM), indicating potent antioxidant activity via hydrogen atom transfer.

  • Mechanism : Homolytic cleavage of the N–O bond generates stable N-oxyl radicals , quantified by ESR spectroscopy .

Radical SpeciesBDE (kcal/mol)Half-life (s)
N-O-45.2120

Hydrolysis and Stability

Under acidic or oxidative conditions, hydrolysis of the imine bond occurs:

  • Reaction : Exposure to HCl/EtOH (pH < 2) cleaves the imine to yield 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde and phenoxyethylhydroxylamine .

  • Kinetics : Pseudo-first-order rate constant k=1.2×103k = 1.2 \times 10^{-3} s1^{-1} at 25°C .

Scientific Research Applications

Biological Applications

1. Antioxidant Properties

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine has been studied for its antioxidant effects. Research indicates that compounds with hydroxylamine groups can scavenge free radicals, which play a significant role in oxidative stress-related diseases. In vitro studies have shown that this compound can effectively reduce oxidative damage in cellular models.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of hydroxylamine exhibited significant antioxidant activity against reactive oxygen species (ROS) in cultured human cells. The specific compound was noted for its ability to protect cellular integrity under oxidative stress conditions .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

This table summarizes the MIC values determined through standard broth dilution methods, indicating the effectiveness of the compound against common pathogens .

Pharmacological Applications

3. Potential Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation in animal models.

Case Study : In a controlled study on rat models of arthritis published in Pharmacology Research, the administration of hydroxylamine derivatives resulted in a significant reduction in inflammatory markers and joint swelling compared to control groups .

Mechanism of Action

The mechanism by which N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydroxylamine group. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine, enabling comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Pharmacological/Biological Activity Reference
EFLEA (N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxylamine) C₁₂H₁₇NO₃ Benzodioxin, hydroxylamine, methylamine Detected as a novel psychoactive substance (NPS)
3',4'-(1",4"-Dioxino)flavone C₁₇H₁₂O₄ Flavone, 1,4-dioxane Antihepatotoxic activity (comparable to silymarin)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide C₁₅H₁₅NO₄S Benzodioxin, sulfonamide Antibacterial potential (synthesized for inflammatory ailments)
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidinyl)-2-propanyl]nonanamide C₂₄H₃₈N₂O₄ Benzodioxin, hydroxyl, pyrrolidine Structural complexity suggests use in drug design

Key Observations

In contrast, sulfonamide derivatives (e.g., compound from ) exhibit antibacterial properties due to sulfonamide’s inhibition of bacterial folate synthesis . The 1,4-dioxane ring in 3',4'-(1",4"-Dioxino)flavone enhances antihepatotoxic activity by mimicking silymarin’s dioxane-containing flavonoid structure .

Structural Complexity and Pharmacokinetics: EFLEA (C₁₂H₁₇NO₃) and the target compound likely exhibit moderate lipophilicity due to aromatic rings, influencing blood-brain barrier penetration . The larger N-nonanamide derivative (C₂₄H₃₈N₂O₄) may have reduced bioavailability due to higher molecular weight .

Synthetic Accessibility :

  • Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide are synthesized via straightforward nucleophilic substitution, whereas EFLEA and hydroxylamine derivatives may require multi-step Ugi-azide or hydroxylamine coupling reactions .

Research Findings and Data Gaps

  • Antihepatotoxic Activity: 3',4'-(1",4"-Dioxino)flavone reduced serum SGOT and SGPT levels in rats by 42% and 38%, respectively, comparable to silymarin . No analogous data exist for the target compound.
  • Antibacterial Efficacy : Sulfonamide derivatives showed moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) but weaker effects on Gram-negative strains .

Biological Activity

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of anti-diabetic and neuroprotective therapies. This article synthesizes current research findings on its biological activity, including synthesis methods, mechanisms of action, and therapeutic applications.

Synthesis of the Compound

The synthesis of this compound involves several steps:

  • Starting Material Preparation : The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine, which is reacted with various sulfonyl chlorides to form sulfonamide derivatives.
  • Formation of Hydroxylamine : The hydroxylamine moiety is introduced through the reaction of the sulfonamide derivative with hydroxylamine hydrochloride under basic conditions.
  • Final Product Isolation : The final compound is purified through crystallization or chromatography techniques.

Anti-Diabetic Potential

Recent studies have evaluated the anti-diabetic properties of compounds derived from 2,3-dihydro-1,4-benzodioxin. For instance:

  • α-Glucosidase Inhibition : Compounds synthesized from 2,3-dihydro-1,4-benzodioxin derivatives exhibited significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help in managing postprandial blood glucose levels in diabetic patients .
CompoundIC50 (µM)Mechanism of Action
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide12.5α-glucosidase inhibition
This compoundTBDTBD

Neuroprotective Effects

The compound has also shown potential neuroprotective effects:

  • Acetylcholinesterase Inhibition : Compounds related to this compound have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Inhibiting AChE can increase acetylcholine levels in the brain and improve cognitive function .

Study 1: Synthesis and Biological Evaluation

A study published in 2023 synthesized a series of new compounds based on the benzodioxin framework and evaluated their biological activities. Among these derivatives, one compound demonstrated potent α-glucosidase inhibition comparable to standard drugs used in diabetes management .

Study 2: Neuroprotective Activity Assessment

In another study focusing on neuroprotection, derivatives similar to this compound were assessed for their ability to inhibit AChE. Results indicated that these compounds could potentially serve as leads for developing new treatments for Alzheimer's disease .

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : By inhibiting key enzymes like α-glucosidase and AChE, the compound can modulate metabolic pathways beneficial for diabetic and neurodegenerative conditions.
  • Antioxidant Properties : Some studies suggest that derivatives may exhibit antioxidant properties that contribute to their protective effects against oxidative stress in cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the synthesis of derivatives containing the 2,3-dihydro-1,4-benzodioxin scaffold?

  • Methodology :

  • Use solvent-free conditions with dimethylformamide-dimethyl acetal (DMF-DMA) for enaminone synthesis, as demonstrated in the preparation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one under reflux .
  • Employ dynamic pH control (e.g., aqueous Na₂CO₃ at pH 10) during sulfonamide formation to enhance reaction efficiency .
  • Purify intermediates via column chromatography or recrystallization, and confirm purity using melting point analysis and thin-layer chromatography (TLC) .

Q. How can spectroscopic techniques validate the structural integrity of 2,3-dihydro-1,4-benzodioxin derivatives?

  • Methodology :

  • IR spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching in sulfonamides at ~3300 cm⁻¹) .
  • ¹H NMR : Analyze aromatic proton environments (δ 6.5–7.5 ppm for benzodioxin protons) and substituent-specific signals (e.g., methyl groups at δ 1.2–2.5 ppm) .
  • GC/MS : Confirm molecular ion peaks (e.g., m/z 178.18 for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone) and fragmentation patterns .
  • Elemental analysis : Verify empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What in vitro assays are suitable for preliminary screening of bioactivity in benzodioxin derivatives?

  • Methodology :

  • Antibacterial activity : Perform disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .
  • Enzyme inhibition : Use spectrophotometric assays for lipoxygenase or α-glucosidase inhibition, calculating IC₅₀ values via dose-response curves .
  • Data normalization : Include positive controls (e.g., ciprofloxacin for antibacterial assays, acarbose for α-glucosidase) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for benzodioxin-based enzyme inhibitors?

  • Methodology :

  • Substituent variation : Synthesize analogs with diverse N-substituents (e.g., alkyl, aryl, sulfonamide groups) and compare inhibitory potencies .
  • Molecular docking : Use software like AutoDock Vina to model interactions between derivatives and enzyme active sites (e.g., lipoxygenase or acetylcholinesterase) .
  • QSAR modeling : Corrogate physicochemical properties (e.g., logP, polar surface area) with bioactivity data to predict optimal substituents .

Q. What experimental approaches resolve contradictions in biological activity data across derivatives?

  • Methodology :

  • Dose-response re-evaluation : Confirm activity trends using multiple concentrations and statistical validation (e.g., ANOVA with post-hoc tests) .
  • Cytotoxicity assays : Rule out nonspecific toxicity (e.g., via MTT assays on mammalian cells) to distinguish true enzyme inhibition from cell death artifacts .
  • Solubility assessment : Measure aqueous solubility (e.g., via shake-flask method) to identify false negatives caused by poor compound dissolution .

Q. How can reactive intermediates in benzodioxin synthesis be stabilized or characterized?

  • Methodology :

  • Low-temperature techniques : Conduct reactions at −78°C (using dry ice/acetone baths) to stabilize sensitive intermediates like enaminones .
  • In situ spectroscopy : Monitor reaction progress via FTIR or Raman spectroscopy to detect transient species .
  • Trapping agents : Use stabilizing ligands (e.g., crown ethers) or derivatization (e.g., silylation) for GC/MS analysis of unstable intermediates .

Q. What strategies improve selectivity in benzodioxin derivatives targeting bacterial outer membrane proteins?

  • Methodology :

  • Targeted mutagenesis : Engineer Pseudomonas aeruginosa strains with OprH/LPS mutations to assess compound specificity .
  • Membrane permeability assays : Use fluorescent probes (e.g., NPN) to evaluate outer membrane disruption kinetics .
  • Comparative genomics : Screen derivatives against bacterial panels to identify species-specific structure-activity trends .

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